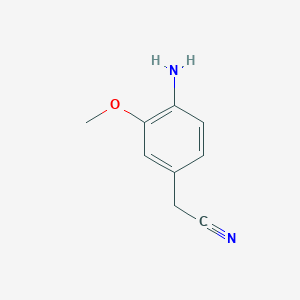
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea: , also known by its IUPAC name 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide , is a chemical compound with the following structure:
Structure: CH3OC6H4C(NH2CONH2)NHC(CH2)CH3
It contains a piperidine ring and a urea moiety, making it an interesting compound for various applications.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine in the presence of a base (such as triethylamine) to form the corresponding amide. The urea functionality can then be introduced using a suitable carbonylating agent.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Análisis De Reacciones Químicas
Reactions: 3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea can undergo various chemical reactions:
Substitution: The urea group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: The aromatic ring and the piperidine moiety are susceptible to oxidation or reduction.
Amidation: The amide functionality can react with other amines or carboxylic acids.
Amide Formation: 4-Methoxybenzoyl chloride, piperidine, and a base (e.g., triethylamine).
Urea Formation: Carbonylating agents (e.g., phosgene, urea derivatives).
Major Products: The major product is 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide itself. Side products may include regioisomers or byproducts from undesired reactions.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea finds applications in:
Medicinal Chemistry: It may act as a potential drug candidate due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further research could identify related structures and highlight the uniqueness of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide.
Propiedades
Fórmula molecular |
C13H19N3O2 |
|---|---|
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17) |
Clave InChI |
CZTUIORZGGOJRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)












